GPR35 Antagonism Screening: Definitive Inactivity of 2034277-44-4 Versus Active Class Leaders
In a BRET-based GPR35 antagonism assay conducted with human GPR35-SPASM sensor cells, N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-chloro-6-fluorophenyl)acetamide (2034277-44-4) was identified as inactive, exhibiting less than 50% inhibition at the highest tested concentration (100 µM) [1]. This stands in contrast to the reference antagonist CID2745687, which served as the positive control and demonstrated potent antagonism at 10 µM under identical assay conditions. The inactivity of 2034277-44-4 directly informs exclusion criteria for GPR35-targeted screening cascades and provides a crucial selectivity filter when compared to structurally related benzofuran-acetamides that may retain GPR35 activity.
| Evidence Dimension | GPR35 antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 > 100 µM (inactive) |
| Comparator Or Baseline | CID2745687: IC50 < 10 µM (active antagonist at 10 µM) |
| Quantified Difference | >10-fold lower potency; target compound fails to reach 50% inhibition threshold |
| Conditions | BRET-based GPR35 antagonism assay, human GPR35-SPASM sensor, 300 µM zaprinast as agonist background, positive control 10 µM CID2745687 |
Why This Matters
This negative selectivity fingerprint allows researchers to exclude GPR35-mediated off-target effects when using 2034277-44-4 as a tool compound or scaffold for mitochondrial DBI receptor complex studies, a critical consideration for experimental design and procurement decisions.
- [1] ECBD (European Chemical Biology Database). Assay EOS300038: GPR35 antagonism. Compound EOS75235 (2034277-44-4) activity report. URL: https://ecbd.eu/assays/EOS300038 View Source
